2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid, also known as Ebselen, is a synthetic organoselenium compound with a molecular formula of C13H9NO2Se. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields of scientific research.
Mechanism of Action
2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid's mechanism of action is not fully understood, but it is believed to work through a variety of pathways. It has been shown to act as a glutathione peroxidase mimic, reducing oxidative stress and protecting cells from damage. This compound has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, leading to its anti-inflammatory effects. Additionally, this compound has been shown to modulate various signaling pathways such as the MAPK/ERK pathway, leading to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and protect cells from damage. This compound has also been shown to have anti-inflammatory effects, inhibiting the activity of various enzymes and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. This compound is also stable and has a long shelf life, making it easy to store and use in experiments. However, this compound does have some limitations. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid. One potential application is its use in the treatment of viral infections. This compound has been shown to inhibit the replication of various viruses, including influenza and Zika virus. Further studies are needed to determine its potential as a therapy for viral infections. Additionally, this compound has been investigated for its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and potential side effects. Finally, this compound has been studied for its potential use in preventing radiation-induced damage. Further studies are needed to determine its potential as a radioprotective agent.
Synthesis Methods
2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid can be synthesized through a multi-step process starting with the reaction of 2-aminobenzophenone with ethyl bromoacetate to form 2-(2-oxoethyl)benzophenone. This intermediate is then reacted with thiosemicarbazide to produce 2-[2-(thiocarbamoyl)phenyl]acetohydrazide. The final step involves the reaction of this intermediate with selenium dioxide to form this compound.
Scientific Research Applications
2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of various diseases such as stroke, Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its potential use in preventing radiation-induced damage and as a potential therapy for viral infections.
properties
IUPAC Name |
2-[2-[(4-ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-10-3-5-11(6-4-10)14(18)16-8-7-13-17-12(9-21-13)15(19)20/h3-6,9H,2,7-8H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJNBSKNRZKMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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